molecular formula C23H22O6 B1679576 Rotenone CAS No. 83-79-4

Rotenone

Cat. No.: B1679576
CAS No.: 83-79-4
M. Wt: 394.4 g/mol
InChI Key: JUVIOZPCNVVQFO-HBGVWJBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rotenone can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or acetone to isolate this compound from plant materials .

Industrial Production Methods: In industrial settings, this compound is often produced by extracting it from the roots of Derris or Lonchocarpus plants. The extraction process involves grinding the plant material, followed by solvent extraction and purification . Recent advancements have also explored the use of nanotechnology to improve the stability and insecticidal activity of this compound by incorporating it into mesoporous silica nanoparticles .

Biological Activity

Rotenone is a naturally occurring compound derived from the roots of certain plants, primarily those in the Fabaceae family. It has been widely studied for its biological activity, particularly as an inhibitor of mitochondrial complex I, which plays a crucial role in cellular respiration. This article explores the biological activity of this compound, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS). The following table summarizes key aspects of this compound's mechanism:

Mechanism Description
Target Mitochondrial complex I
Effect Inhibition of electron transport chain
Consequence Reduced ATP production and increased ROS generation
Cellular Impact Induces oxidative stress and apoptosis in various cell types

Toxicological Findings

Research has demonstrated significant toxicological effects associated with this compound exposure. A study involving male rats revealed that dietary administration of 400 ppm this compound resulted in notable changes in body and organ weights, as well as histopathological alterations primarily in the liver and hematopoietic tissue.

Key Findings from Toxicological Studies:

  • Body Weight Changes : Rats exhibited a 33% reduction in body weight at terminal necropsy compared to controls .
  • Organ Weight Changes : Significant reductions in liver and kidney weights were observed .
  • Histopathology : Liver analysis showed loss of glycogen, condensation of cytoplasm, and alterations in rough endoplasmic reticulum morphology .
  • Hematological Changes : Increased erythrocyte count and hemoglobin concentration were noted, indicating potential effects on erythropoiesis .

Case Study 1: Neurotoxicity

In a study examining the neurotoxic effects of this compound, researchers found that chronic exposure led to Parkinson's disease-like symptoms in animal models. This was evidenced by motor deficits and dopaminergic neuron loss in the substantia nigra . The study highlights the relevance of this compound as a model for studying neurodegenerative diseases.

Case Study 2: Environmental Impact

This compound has been used effectively for fish population management. Its application in freshwater environments has shown variable success depending on environmental conditions. For instance, studies indicate that this compound sampling can increase species estimates by up to 40% compared to traditional methods . However, its environmental persistence raises concerns regarding non-target species.

Research Findings

Recent research has focused on understanding the molecular effects of this compound through high-throughput technologies. For example, transcriptomic analyses have identified numerous deregulated genes associated with mitochondrial function and oxidative stress responses following this compound treatment . These findings provide insights into potential therapeutic targets for conditions related to mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to study Rotenone’s mechanism in inducing Parkinson’s disease (PD)-like neurodegeneration?

To investigate this compound’s role in PD, use chronic low-dose subcutaneous administration in rodent models to mimic gradual dopaminergic neuron loss. Key steps:

  • Dosage calibration : Start with 1–3 mg/kg/day to balance neurodegeneration and mortality .
  • Biomarker tracking : Monitor α-synuclein aggregation, mitochondrial complex I inhibition, and motor deficits via rotarod tests.
  • Control groups : Include vehicle-only controls and cohorts exposed to alternative neurotoxins (e.g., MPTP) for comparative analysis .

Q. What are the standard protocols for assessing this compound’s cytotoxicity in in vitro models?

  • Cell lines : Use SH-SY5Y (neuronal) or primary midbrain cultures.
  • Exposure duration : 24–72 hours at 10–100 nM concentrations to observe dose-dependent mitochondrial dysfunction .
  • Assays : Measure cell viability (MTT assay), ROS production (DCFDA staining), and ATP levels (luciferase-based kits). Normalize data to untreated controls and include caspase-3 activity assays to confirm apoptosis .

Q. How can researchers mitigate high mortality rates in this compound-induced PD animal models?

  • Administration route : Opt for osmotic minipumps for sustained delivery, reducing acute toxicity .
  • Dietary adjustments : Pair this compound with high-fat diets to enhance bioavailability and mimic environmental toxin interactions.
  • Pre-screening : Exclude animals with pre-existing health conditions to minimize confounding mortality .

Advanced Research Questions

Q. How should conflicting data on this compound’s neuroprotective versus neurotoxic effects be reconciled in meta-analyses?

Conflicting outcomes often arise from:

  • Species/strain variability : Rats (e.g., Lewis vs. Sprague-Dawley) show differential susceptibility to this compound .
  • Experimental endpoints : Separate studies focusing on acute toxicity (high-dose, short-term) from chronic neurodegeneration (low-dose, long-term).
  • Methodological transparency : Use PRISMA guidelines to standardize data extraction and assess bias in existing literature .

Q. What strategies optimize the use of this compound in studying gender-specific differences in PD progression?

  • Sex-stratified cohorts : Compare male/female rodents in this compound models, controlling for hormonal cycles (e.g., ovariectomy in females) .
  • Gene expression profiling : Analyze sex-dimorphic genes (e.g., CYP1A2) linked to this compound metabolism using RNA-seq.
  • Behavioral assays : Quantify gender-specific motor and non-motor symptoms (e.g., anxiety in elevated plus maze tests) .

Q. How can omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s off-target effects?

  • Transcriptomics : Perform RNA sequencing on this compound-exposed microglia to identify dysregulated pathways (e.g., NF-κB, NLRP3 inflammasome).
  • Proteomics : Use LC-MS/MS to map post-translational modifications (e.g., phosphorylation of tau protein) .
  • Data integration : Apply systems biology tools (e.g., STRING database) to link omics findings with phenotypic outcomes .

Q. What statistical frameworks are suitable for analyzing time-lapse data in this compound-induced neurodegeneration studies?

  • Longitudinal mixed-effects models : Account for repeated measures (e.g., weekly rotarod performance) and inter-individual variability.
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for mortality data.
  • Machine learning : Train classifiers (e.g., random forests) to predict neurodegeneration stages from biomarker panels .

Q. Data Contradiction Analysis

Q. How to address discrepancies in this compound’s reported EC50 values across cell lines?

Factor Impact on EC50 Resolution
Cell densityHigher density → Reduced cytotoxicityStandardize seeding density (e.g., 10⁴ cells/well)
Serum concentrationSerum-free media ↑ sensitivityUse consistent serum levels (e.g., 5% FBS)
Assay typeMTT vs. ATP assays yield varying EC50Validate with orthogonal methods (e.g., live/dead staining)

Q. Key Methodological Recommendations

  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional ethics approvals .
  • Data reproducibility : Share raw datasets and analysis code via repositories like Zenodo or Figshare .
  • Interdisciplinary collaboration : Partner with computational biologists for high-dimensional data interpretation .

Properties

IUPAC Name

(1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
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InChI

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
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InChI Key

JUVIOZPCNVVQFO-HBGVWJBISA-N
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Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
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Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC
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Molecular Formula

C23H22O6
Record name ROTENONE
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DSSTOX Substance ID

DTXSID6021248
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Molecular Weight

394.4 g/mol
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Physical Description

Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992), Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless to red, odorless, crystalline solid., Colorless to red, odorless, crystalline solid. [insecticide]
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Boiling Point

410 to 428 °F at 0.5 mmHg (NTP, 1992), BP: 215 °C at 0.5 mm Hg, 410-428 °F, Decomposes
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED, In water, 15 mg/L at 100 °C, Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform, SLIGHTLY SOLUBLE IN PETROLEUM OILS, SOL IN LIPIDS, Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride., In water 0.17 mg/L at 25 °C, 0.0002 mg/mL at 20 °C, Solubility in water: none, Insoluble
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Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 at 20 °C, 1.27 g/cm³, 1.27
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Vapor Pressure

less than 0.0075 mmHg at 68 °F (NTP, 1992), 0.0008 [mmHg], <0.00004 mmHg
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Mechanism of Action

Rotenone inhibits the oxidation of NADH to NAD, blocking the oxidation by NAD of substrates such as glutamate, alpha-ketoglutarate, and pyruvate. Rotenone inhibits the mitochondrial respiratory chain between diphosphopyridine nucleotide and flavine. This blockade is overcome by Vitamin K3 (menadione sodium bisulphite), which apparently activates a bypass of the rotenone sensitive site. Rotenone is a powerful inhibitor of mitochondrial electron transport. The regulation of fatty acid synthesis in mitochondria by rotenone may be altered after chronic administration, resulting in fatty changes in the liver., The ability of rotenone to inhibit respiration and glutamate oxidation was first described ... using insect tissues. The extension of this work to show potent inhibition of rat liver mitochondrial respiration and the localization of rotenone's site of action in or near complex I was described ... /Subsequent investigations/ have confirmed the view that the primary site of action for rotenone is the inhibition of respiration by interaction with complex I. Two binding sites have been identified for rotenone within complex I, a high affinity site and a lower affinity one, both of which must be occupied for full inhibition of electron flow through the complex. The recent studies with a photoaffinity label for the putative rotenone binding site already described also reveal a high affinity and a lower affinity binding site. These authors concluded that the 23 kDa PSST subunit of complex I plays a key role in high affinity binding., Rotenone inhibits cellular growth and division in many biological systems with inhibitory effects on cell division observed at 10-100 nM concentrations in a number of types of isolated cells. At least two possible mechanisms for this antimitotic action have been described: a slowing of progression through the cell cycle due to rotenone's effects on respiration and ATP availability, and a direct effect on microtubule assembly and spindle formation which arrests cell division in mitosis and resembles the effects of colchicine in disrupting spindle formation., /The/ general antiproliferative action /of rotenone is/ related to the ability of rotenoids to inhibit the expression of phorbol ester-induced omithine decarboxylase (ODC) in mouse cells. ODC is involved in the regulation of cell proliferation and tumor promotion and is utilized as a biomarker for cancer chemopreventive agents. In turn, the rotenoid effect on ODC induction was attributed to an observed rapid decrease in cellular ATP levels due to complex I inhibition. The alternative hypothesis that rotenoids could have their anticancer activity by inhibiting tubulin polymerization was rejected since deguelin is inactive in this regard, and activity correlated with complex I inhibitory activity rather than antimitotic capability among several other compounds., For more Mechanism of Action (Complete) data for ROTENONE (20 total), please visit the HSDB record page.
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Color/Form

Orthorhombic, six-sided plates from trichloroethylene, Needles or leaves (alcohol, aq acetone), White crystals, Colorless to red, crystalline solid

CAS No.

83-79-4
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Record name Rotenone [BSI:ISO]
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Record name Rotenone
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Record name rotenone
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Record name rotenone
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Record name Rotenone
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Record name ROTENONE
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Record name ROTENONE
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Record name Rotenone
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Record name ROTENONE
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Record name ROTENONE
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Melting Point

329 to 331 °F (NTP, 1992), 176 °C, MP: 185-186 °C /Dimophic Rotenone/, 163 °C, 165-166 °C, 329-331 °F, 330 °F
Record name ROTENONE
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Record name ROTENONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.